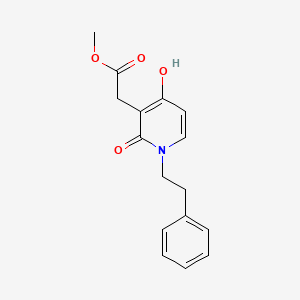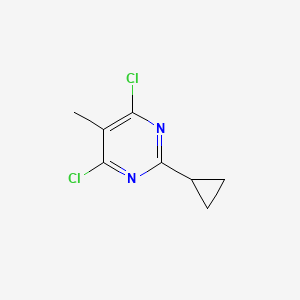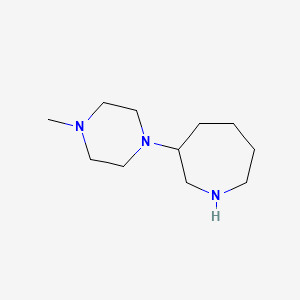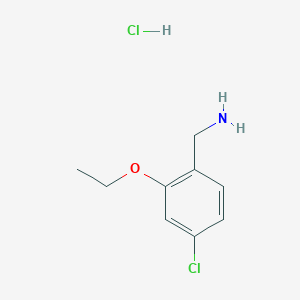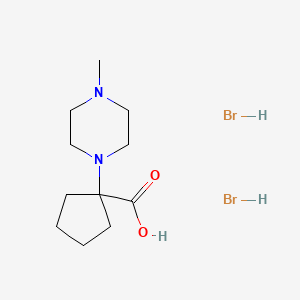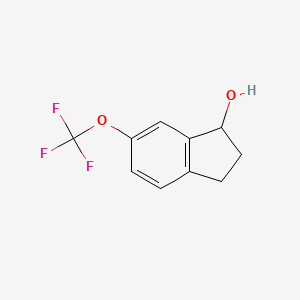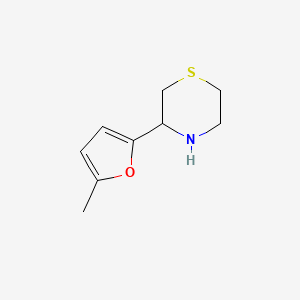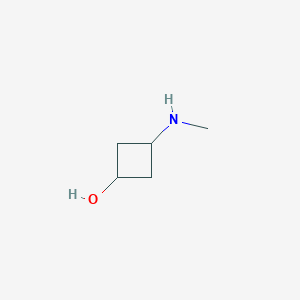![molecular formula C13H11BF2O3 B1423435 {2-[(2,4-二氟苯基)甲氧基]苯基}硼酸 CAS No. 1335234-26-8](/img/structure/B1423435.png)
{2-[(2,4-二氟苯基)甲氧基]苯基}硼酸
描述
“{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid” is a boronic acid derivative that has attracted a lot of research interest in recent years. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The molecular structure of “{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid” is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .
Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids . They have been utilized for the synthesis of covalent adaptable networks . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
科学研究应用
Medicinal Chemistry: Anticancer Applications
Boronic acids, including derivatives like {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid, have been increasingly recognized for their potential in medicinal chemistry, particularly in anticancer treatments. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, leading to the improvement of existing activities . This compound could be involved in the synthesis of new drugs that target cancer cells with enhanced efficacy and reduced side effects.
Antibacterial and Antiviral Agents
The unique structure of boronic acids allows them to act as inhibitors against various enzymes crucial for bacterial and viral replication. By modifying the molecular structure to include boronic acid groups, researchers can develop new antibacterial and antiviral agents that are more effective in inhibiting the growth and spread of pathogens .
Sensor Technology
Boronic acids can form reversible covalent complexes with sugars and amino acids, making them useful in sensor technology. {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid could be applied in the development of sensors that detect biological molecules, offering applications in diagnostics and monitoring of biological processes .
Drug Delivery Systems
The reversible binding properties of boronic acids also make them suitable for drug delivery systems. They can be used to create delivery mechanisms that release therapeutic agents in response to specific biological stimuli, such as changes in glucose levels, which is particularly useful for insulin delivery in diabetes management .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is valuable in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Development of Optoelectronic Materials
Boronic acids are used in the synthesis of materials for optoelectronics, such as organic light-emitting diodes (OLEDs). The {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid can be involved in creating compounds that emit light in response to an electric current, which is key for developing more efficient displays and lighting systems .
Catalysis
In catalysis, boronic acids can enhance the rate of chemical reactions. They are used to catalyze various organic transformations, including regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions, which are important in the synthesis of fine chemicals and pharmaceuticals .
Polymer Chemistry
Boronic acids play a role in polymer chemistry, where they can be used to create novel polymers with unique properties. These polymers have potential applications in biomedicine, electronics, and materials science, providing a platform for innovation in these fields .
作用机制
Target of Action
The primary target of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, which can have various applications in organic chemistry .
Action Environment
The action of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
属性
IUPAC Name |
[2-[(2,4-difluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAOABISMWPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone](/img/structure/B1423352.png)
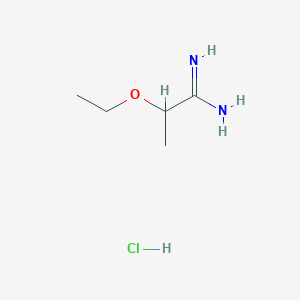
![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)
